molecular formula C10H12BrNO B13656760 2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine

2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine

Cat. No.: B13656760
M. Wt: 242.11 g/mol
InChI Key: ASUOTTFCMKDMLS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine is an organic compound with the molecular formula C10H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the second position and a cyclopropylmethoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine typically involves the bromination of 5-(cyclopropylmethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(azidomethyl)-5-(cyclopropylmethoxy)pyridine or 2-(thiomethyl)-5-(cyclopropylmethoxy)pyridine.

    Oxidation: this compound N-oxide.

    Reduction: 2-Methyl-5-(cyclopropylmethoxy)pyridine.

Scientific Research Applications

2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a versatile intermediate in organic synthesis. The cyclopropylmethoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Lacks the cyclopropylmethoxy group, making it less sterically hindered and more reactive.

    5-(Cyclopropylmethoxy)pyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and selectivity.

Uniqueness

2-(Bromomethyl)-5-(cyclopropylmethoxy)pyridine is unique due to the combination of the bromomethyl and cyclopropylmethoxy groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(bromomethyl)-5-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C10H12BrNO/c11-5-9-3-4-10(6-12-9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2

InChI Key

ASUOTTFCMKDMLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2)CBr

Origin of Product

United States

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